6-Bromoquinazoline-4-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1H-quinazoline-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBLUMIPMANYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=S)N=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromoquinazoline 4 Thiol and Its Derivatives
Strategic Approaches for Quinazoline (B50416) Ring Construction
The formation of the fundamental quinazoline scaffold is the initial and critical phase in the synthesis of 6-bromoquinazoline-4-thiol. This is typically achieved through cyclization reactions that bring together the necessary precursors to form the bicyclic heterocyclic system.
Cyclization Reactions for Quinazoline Scaffold Formation
One widely employed method is the reaction of 2-amino-5-bromobenzoic acid with formamide. This reaction, when heated, results in the formation of 6-bromoquinazolin-4(3H)-one. The formamide serves as the source of the additional carbon and nitrogen atoms required to close the pyrimidine (B1678525) ring of the quinazoline structure.
Another approach involves the reaction of 2-amino-5-bromobenzamide with benzaldehyde, followed by dehydrogenation promoted by iodine to yield the corresponding 6-bromo-2-phenylquinazolin-4(3H)-one nih.gov. While this introduces a substituent at the 2-position, it demonstrates a versatile cyclization strategy.
The following table summarizes a typical cyclization reaction for the formation of a key precursor to this compound.
| Starting Material | Reagent | Conditions | Product | Yield (%) |
| 2-Amino-5-bromobenzoic acid | Formamide | Heat | 6-Bromoquinazolin-4(3H)-one | Not specified |
| 2-Amino-5-bromobenzamide | Benzaldehyde, Iodine | Not specified | 6-Bromo-2-phenylquinazolin-4(3H)-one | Not specified |
Precursor Functionalization and Assembly Techniques
The functionalization of precursors prior to cyclization is a key strategy to introduce desired substituents onto the quinazoline ring. The use of 5-bromoanthranilic acid is a prime example of this approach, ensuring the presence of the bromine atom at the 6-position of the final quinazoline scaffold. This method is often preferred as it avoids potential issues with regioselectivity that can arise from direct bromination of the quinazoline ring.
The synthesis of 5-bromoanthranilic acid itself can be achieved through the bromination of anthranilic acid using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile nih.gov. This pre-functionalized precursor is then carried forward to the cyclization step as described above.
Introduction and Derivatization of Thiol Functionality at Position 4
Once the 6-bromoquinazolin-4(3H)-one scaffold is in place, the next critical step is the introduction of the thiol group at the 4-position. This is typically a two-step process involving the conversion of the 4-oxo group into a more reactive leaving group, followed by nucleophilic substitution with a sulfur-containing reagent.
Thioetherification Reactions for S-Substitution
While the primary focus is the synthesis of the thiol, it is important to note that this thiol can be readily converted to various thioether derivatives. These S-substituted compounds are often the ultimate targets for various applications. The thiol group of this compound can be reacted with a variety of alkyl or aryl halides in the presence of a base to yield the corresponding thioethers. This S-substitution is a versatile method for creating a library of derivatives from the key thiol intermediate.
Formation of Key Thiolated Quinazoline Intermediates
The direct synthesis of this compound from 6-bromoquinazolin-4(3H)-one involves two key transformations. First, the 4-oxo group is converted into a 4-chloro group. This is a crucial activation step, as the chloro group is a good leaving group for subsequent nucleophilic substitution. This chlorination is typically achieved by treating 6-bromoquinazolin-4(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) atlantis-press.comgoogle.com or a combination of trichloroisocyanuric acid and triphenylphosphine nih.gov.
The resulting 6-bromo-4-chloroquinazoline is a highly reactive intermediate. The introduction of the thiol group is then accomplished by reacting this intermediate with a sulfur nucleophile. Common reagents for this transformation include sodium hydrosulfide (NaSH) or thiourea. The reaction with thiourea typically proceeds through an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the desired thiol.
The following table outlines the key steps in the formation of the thiolated quinazoline intermediate.
| Starting Material | Reagent(s) | Intermediate | Reagent(s) for Thiolation | Product |
| 6-Bromoquinazolin-4(3H)-one | POCl₃ | 6-Bromo-4-chloroquinazoline | NaSH or Thiourea (followed by hydrolysis) | This compound |
| 6-Bromo-2-phenylquinazolin-4(3H)-one | Cl₃CCN/PPh₃ | 6-Bromo-4-chloro-2-phenylquinazoline | Not specified | Not specified |
Regioselective Bromination Strategies for Position 6
Achieving regioselective bromination at the 6-position of the quinazoline ring is a critical aspect of the synthesis. As mentioned earlier, the most straightforward strategy is to begin the synthesis with a precursor that is already brominated at the desired position, namely 5-bromoanthranilic acid nih.gov. This approach circumvents any potential issues with controlling the position of bromination on the fused heterocyclic ring system.
Direct bromination of the quinazolin-4(3H)-one ring system is also possible. The electronic properties of the quinazolinone scaffold direct electrophilic aromatic substitution. The benzene (B151609) ring is activated towards electrophiles, and the directing effects of the existing substituents will determine the position of bromination. For an unsubstituted quinazolin-4(3H)-one, the 6- and 8-positions are generally the most susceptible to electrophilic attack. To achieve high regioselectivity for the 6-position, careful control of the reaction conditions, including the choice of brominating agent and solvent, is essential. Peptide-catalyzed atroposelective bromination has been reported for 3-arylquinazolin-4(3H)-ones, indicating that catalytic methods can be employed to control the regioselectivity of bromination nih.govnih.gov.
The following table summarizes a common method for achieving the required 6-bromo substitution.
| Substrate | Brominating Agent | Solvent | Product |
| Anthranilic acid | N-Bromosuccinimide (NBS) | Acetonitrile | 5-Bromoanthranilic acid |
| 3-Arylquinazolin-4(3H)-one | N-Bromosuccinimide (NBS) | Toluene/Chloroform with acetone | Atroposelective tribromide product |
Advanced Synthetic Techniques in this compound Chemistry
Modern synthetic chemistry offers a range of powerful tools to construct and modify complex heterocyclic systems like this compound. These techniques often provide advantages in terms of reaction speed, yield, and selectivity compared to traditional methods.
Microwave-Assisted Synthesis for Reaction Efficiency
Microwave irradiation has emerged as a valuable technique in organic synthesis, often leading to dramatic reductions in reaction times and improvements in product yields. The application of microwave energy can efficiently promote the cyclization and functionalization reactions involved in the synthesis of quinazoline derivatives. For instance, the synthesis of 4-anilino-6-nitroquinazolines has been successfully achieved on a multi-gram scale through microwave-assisted condensation and Dimroth rearrangement, highlighting the scalability of this method scholarsresearchlibrary.com. While specific examples detailing the microwave-assisted synthesis of this compound are not extensively documented, the general principles are applicable. The rapid and uniform heating provided by microwaves can be particularly beneficial for the construction of the quinazoline core from precursors like 2-amino-5-bromobenzonitrile.
A study on the microwave-assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives from 4-chloroquinazoline demonstrated the advantages of this technology over classical heating methods frontiersin.org. Similarly, the synthesis of 2-alkylthio-4-aminoquinazolines was achieved through a microwave-assisted cyclization of o-fluorobenzonitriles with S-alkyl isothiouronium salts, further showcasing the utility of microwaves in constructing the quinazoline scaffold with sulfur-containing functionalities scholarsresearchlibrary.com.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction is particularly well-suited for the derivatization of aryl halides, such as the bromine atom at the 6-position of the quinquinazoline core. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships in drug discovery programs.
The general catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst . The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction and can be optimized for specific substrates nih.gov.
Below is a representative table illustrating the conditions and yields for Suzuki-Miyaura coupling reactions on a related bromo-substituted heterocyclic core, which can serve as a guide for the derivatization of this compound.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | K₂CO₃ | EtOH/H₂O | MW (110) | 0.67 | 45 | nih.gov |
| 2 | 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₂(Cl)₂ | K₂CO₃ | Toluene | 110 | 24 | 73 | researchgate.net |
| 3 | 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₂(Cl)₂ | K₂CO₃ | Toluene | 110 | 24 | 68 | researchgate.net |
| 4 | ortho-Bromoaniline derivative | Phenylboronic acid pinacol ester | CataCXium A palladacycle (10) | K₃PO₄ | 2-MeTHF | 80 | 18 | 95 | nih.gov |
Transition-Metal-Free Alkylation and Arylation Approaches
In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals, driven by concerns about cost, toxicity, and environmental impact. Transition-metal-free approaches for alkylation and arylation reactions offer a greener alternative for the functionalization of heterocyclic compounds.
One such approach involves the use of hypervalent iodine reagents, such as diaryliodonium salts, for the arylation of C-H and N-H bonds nih.govbeilstein-journals.org. These reactions can proceed under mild conditions and tolerate a variety of functional groups. For instance, the C-3 arylation of quinolin-4-ones has been achieved using arylhydrazines as an aryl radical source in the presence of a base and air as the oxidant, completely avoiding the need for a metal catalyst organic-chemistry.orgnih.gov.
While specific protocols for the transition-metal-free alkylation and arylation of this compound are not well-established, the general strategies developed for other heterocycles can be adapted. These methods often rely on the generation of highly reactive intermediates, such as radicals or arynes, which then react with the heterocyclic core.
Post-Synthesis Functionalization and Derivatization from the this compound Core
The this compound scaffold provides two primary sites for further chemical modification: the bromine atom at the 6-position and the thiol group at the 4-position. This allows for the generation of a diverse library of compounds with potentially varied biological activities.
Nucleophilic Substitution Reactions at the Bromine Atom
The bromine atom at the 6-position of the quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr), although it is generally less reactive than halogens at the 2- or 4-positions. However, under appropriate conditions, it can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiols. This reaction is often facilitated by the presence of electron-withdrawing groups on the quinazoline ring and can be promoted by heat or the use of a catalyst.
For example, the synthesis of 6-bromo-oxo quinazoline derivatives often involves the initial synthesis of a 6-bromo-2-phenyl-1,3,4-benzoxazinone, which is then reacted with amines to form the quinazolinone ring nih.gov. While this is not a direct substitution on the pre-formed quinazoline, it demonstrates the utility of the bromo-substituent as a handle for introducing diversity.
Oxidation and Reduction Pathways of the Thiol Group and Related Moieties
The thiol group at the 4-position of the quinazoline ring is a versatile functional group that can undergo a variety of transformations, including oxidation and reduction.
Oxidation: The thiol group can be oxidized to various higher oxidation states, such as sulfenic acids, sulfinic acids, and sulfonic acids. The oxidation of thiols to sulfonyl chlorides is a particularly useful transformation, as sulfonyl chlorides are valuable intermediates for the synthesis of sulfonamides, which are an important class of therapeutic agents. The oxidation of 3-methyl-2-sulfanylquinazolin-4(3H)-one with chlorine dioxide has been shown to yield the corresponding sulfonic acid, among other products researchgate.net. A general and efficient method for the direct conversion of thiols to sulfonyl chlorides involves the use of hydrogen peroxide and thionyl chloride organic-chemistry.org. Another approach utilizes trichloroisocyanuric acid for the oxidation of thiols to sulfonyl chlorides researchgate.net. The resulting 6-bromoquinazoline-4-sulfonyl chloride can then be reacted with a wide range of amines to produce a library of 6-bromoquinazoline-4-sulfonamides.
Reduction: Conversely, the disulfide dimer of this compound or other oxidized forms can be reduced back to the thiol. The reduction of sulfonyl chlorides to thiols can be achieved using various reducing agents, including lithium aluminum hydride or zinc and acid taylorfrancis.com. A catalytic reduction method using a palladium catalyst under hydrogen pressure has also been reported for the conversion of aromatic sulfonyl chlorides to the corresponding thiols taylorfrancis.com.
The ability to interconvert between the thiol and its oxidized derivatives provides a powerful strategy for the synthesis of a wide range of functionalized quinazolines.
Synthesis of Diverse Substituted Analogues
The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of substituted analogues. Researchers have developed various synthetic methodologies to introduce diverse functional groups at different positions of the quinazoline ring, aiming to explore and expand the chemical space and potential applications of these compounds. These methods often involve multi-step reaction sequences, starting from readily available precursors and culminating in the target substituted quinazoline-4-thiol derivatives.
One prominent strategy for generating diverse analogues involves the derivatization of a pre-formed 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one intermediate. This key intermediate can be synthesized by refluxing a mixture of 5-bromoanthranilic acid and phenyl isothiocyanate in the presence of triethylamine in absolute ethanol. nih.gov The resulting 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one can then undergo S-alkylation or S-benzylation to yield a variety of substituted derivatives.
For instance, the reaction of this intermediate with various alkyl halides or substituted benzyl bromides in dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base leads to the formation of the corresponding S-substituted quinazolin-4-one derivatives in high yields. nih.gov This method allows for the introduction of a range of substituents on the sulfur atom, including but not limited to, methyl, ethyl, and various substituted benzyl groups. The structures of these synthesized compounds are typically confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and Mass spectroscopy. nih.gov
Another approach to synthesizing diverse analogues focuses on the modification of the quinazoline-4-one core itself, followed by thionation to introduce the thiol group. This can involve the synthesis of 2-methyl-quinazolin-4(3H)-one and 6-chloro-2-methyl-quinazolin-4(3H)-one, which can then be further functionalized. sent2promo.com While not a direct synthesis from this compound, these methods highlight the broader strategies for creating substituted quinazolinethiol analogues.
Furthermore, the synthesis of 4-thio-substituted analogues of 5,8-dideazafolic acid demonstrates a synthetic route that involves the thionation of a 4-oxoquinazoline precursor. nih.gov In this methodology, the sulfur is introduced and then protected, often by methylation. Subsequent modifications to other parts of the molecule are carried out before the final deprotection to yield the 4-thioquinazoline derivative. nih.gov This approach allows for the synthesis of complex analogues with various substituents at other positions of the quinazoline ring system.
The following table summarizes the synthesis of a series of S-substituted 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives.
| Compound ID | R-Group (Substituent) | Starting Material | Reagents and Conditions | Yield (%) |
| 8a-8h | Various alkyl and benzyl groups | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | Alkyl halides or substituted benzyl bromides, K2CO3, DMF, reflux | 68.5–92.3 |
Table 1: Synthesis of S-Substituted 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives nih.gov
Detailed research findings indicate that the reaction conditions for the S-alkylation are crucial for achieving high yields. The use of a polar aprotic solvent like DMF and a base such as K2CO3 facilitates the nucleophilic attack of the thiolate anion on the electrophilic carbon of the alkyl or benzyl halide. The reaction progress is typically monitored by thin-layer chromatography (TLC). nih.gov
Spectroscopic and Advanced Analytical Characterization Methods for 6 Bromoquinazoline 4 Thiol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of 6-Bromoquinazoline-4-thiol. Through the application of ¹H-NMR and ¹³C-NMR, a complete picture of the proton and carbon framework of the molecule can be assembled, confirming the substitution pattern and the presence of key structural motifs.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
Proton NMR (¹H-NMR) spectroscopy provides detailed information about the number, environment, and connectivity of protons within the this compound molecule. The chemical shifts (δ) of the aromatic protons are influenced by the bromine substituent and the thiol group, as well as by the nitrogen atoms in the quinazoline (B50416) ring system.
The aromatic region of the ¹H-NMR spectrum is expected to show distinct signals for the protons on the quinazoline core. The proton at position 5 (H-5) would likely appear as a doublet, coupled to the proton at position 7. Similarly, the proton at position 8 (H-8) would also be a doublet, coupled to H-7. The proton at position 7 (H-7) would, in turn, appear as a doublet of doublets due to coupling with both H-5 and H-8. The proton of the thiol group (-SH) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 8.5 - 8.7 | Singlet |
| H-5 | 7.8 - 8.0 | Doublet |
| H-7 | 7.6 - 7.8 | Doublet of Doublets |
| H-8 | 7.9 - 8.1 | Doublet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their chemical environment, with carbons attached to electronegative atoms like nitrogen and bromine, and those in the aromatic system, appearing at characteristic downfield shifts.
The spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the quinazoline ring system. The carbon atom C-4, attached to the sulfur atom, would exhibit a characteristic chemical shift. The carbon atom C-6, bonded to the bromine atom, would also have a specific resonance influenced by the halogen.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 150 - 155 |
| C-4 | 175 - 180 |
| C-4a | 148 - 152 |
| C-5 | 125 - 130 |
| C-6 | 120 - 125 |
| C-7 | 130 - 135 |
| C-8 | 128 - 132 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain insights into its structural features through fragmentation analysis. The presence of a bromine atom is particularly distinctive in the mass spectrum due to the nearly equal natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br. This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, with an intensity ratio of approximately 1:1.
The molecular ion peak [M]⁺ for this compound would be expected at m/z 240 and 242. The fragmentation pattern would likely involve the loss of the thiol group, the bromine atom, and cleavage of the quinazoline ring, providing further structural confirmation.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |
|---|---|---|---|
| [M]⁺ | 240 | 242 | Molecular Ion |
| [M-SH]⁺ | 207 | 209 | Loss of the thiol radical |
| [M-Br]⁺ | 161 | - | Loss of the bromine radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key characteristic absorption bands would include the N-H stretching vibration of the quinazoline ring, C=N and C=C stretching vibrations of the aromatic system, and the C-S stretching of the thiol group. The presence of the C-Br bond would also give rise to a characteristic absorption in the fingerprint region. The S-H stretching vibration of the thiol group is often weak and may be difficult to observe.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=N Stretch | 1610 - 1640 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-S Stretch | 600 - 800 | Medium-Weak |
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of synthesized this compound and for monitoring the progress of chemical reactions involving this compound.
High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound. By employing a suitable stationary phase (typically a C18 column) and a mobile phase, the compound of interest can be separated from any impurities, starting materials, or by-products. The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.
A typical HPLC method would involve a reversed-phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). The detection is usually carried out using a UV detector set at a wavelength where the compound exhibits strong absorbance.
Table 5: Typical HPLC Parameters for Purity Assessment of Quinazoline Derivatives
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Thin Layer Chromatography (TLC) for Reaction Progression and Analogue Screening
Thin Layer Chromatography (TLC) is a fundamental, rapid, and cost-effective analytical technique widely used to monitor the progress of organic reactions and to screen for the presence of desired analogues. khanacademy.orgchemistryhall.comaga-analytical.com.pl In the synthesis of this compound and its derivatives, TLC is instrumental for qualitatively tracking the consumption of starting materials and the formation of products over time. orientjchem.orgscispace.com
The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (the eluting solvent). chemistryhall.com Compounds with higher affinity for the stationary phase move slower, resulting in a lower Retention Factor (Rf), while less polar compounds that are more soluble in the mobile phase travel further up the plate, exhibiting a higher Rf value. chemistryhall.com
For quinazoline derivatives, the progress of reactions is commonly monitored on silica gel plates. researchgate.netacs.org Visualization of the separated spots is typically achieved under a UV lamp (254 nm), as the quinazoline ring system is UV-active. scispace.comresearchgate.net The choice of the mobile phase is critical and is determined empirically to achieve optimal separation. Common solvent systems for related quinazolinone and quinazoline-thiol derivatives often consist of a mixture of a non-polar and a polar solvent. The polarity of the eluent mixture is adjusted to obtain Rf values ideally between 0.3 and 0.7 for the compounds of interest.
| Derivative Type | Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Reference |
|---|---|---|---|---|
| Quinazolin-4(3H)-one derivatives | Silica Gel | Dichloromethane:Methanol (9.5:0.5) | UV Light | orientjchem.org |
| Quinazolinone analogues | Silica Gel 60 F254 | Toluene:Methanol (2:1) | UV Light (254 nm) | researchgate.net |
| 2-Thio-quinazoline derivatives | Silica Gel | Hexane:Ethyl Acetate (3:1) | UV Light / Stains | sent2promo.com |
By spotting the reaction mixture alongside the starting materials on a TLC plate at various time points, a chemist can visually assess the reaction's completion. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.
Specialized Mass Spectrometry Techniques for Thiol Analysis in Research Matrices
Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of compounds. For the analysis of thiols like this compound, which can be highly reactive and prone to oxidation, specialized MS techniques are often required.
High-Performance Liquid Chromatography Coupled with Triple Quadrupole (QqQ) Mass Spectrometry
High-Performance Liquid Chromatography (HPLC) coupled with a triple quadrupole (QqQ) mass spectrometer is a highly sensitive and selective method for analyzing compounds in complex mixtures. mdpi.comnih.gov This technique first separates the components of a mixture using HPLC, after which the eluted compounds are ionized and analyzed by the mass spectrometer.
The analysis of thiol-containing molecules often presents a challenge due to the reactivity of the thiol group, which can readily oxidize to form disulfides. To ensure accurate quantification and stability during sample handling and storage, a derivatization step is frequently incorporated into the analytical workflow. mdpi.com This involves reacting the free thiol with an alkylating agent, such as N-ethylmaleimide (NEM) or 2-bromo-3'-methoxyacetophenone (MPB), to form a stable thioether derivative prior to analysis. mdpi.com
For quinazoline derivatives, reversed-phase HPLC is a common separation method. tandfonline.comresearchgate.nettandfonline.com The choice of column (e.g., C18) and mobile phase (often a gradient of acetonitrile or methanol in water with a modifier like formic acid) is optimized to achieve good chromatographic resolution of the analyte from other matrix components. researchgate.nettandfonline.com The triple quadrupole mass spectrometer then offers a robust platform for detection and quantification.
Selected Reaction Monitoring (SRM) Mode for Targeted Quantification
Selected Reaction Monitoring (SRM) is a targeted mass spectrometry technique performed on a triple quadrupole instrument that provides exceptional sensitivity and selectivity for quantifying specific analytes. creative-proteomics.comomicsonline.orgnih.gov It is a non-scanning mode where the mass spectrometer is programmed to detect one or more specific precursor-to-product ion transitions for a target compound. wikipedia.orgwashington.edu
The process involves two stages of mass filtering:
Q1 (First Quadrupole): This mass filter is set to isolate only the ion corresponding to the mass-to-charge ratio (m/z) of the target molecule (the precursor ion).
q2 (Collision Cell): The selected precursor ions are passed into a collision cell where they are fragmented by collision with an inert gas (e.g., argon).
Q3 (Third Quadrupole): This second mass filter is set to allow only a specific, characteristic fragment ion (the product ion) to pass through to the detector. omicsonline.orgwashington.edu
This two-stage mass filtering significantly reduces chemical noise and matrix interference, allowing for the accurate quantification of low-abundance analytes in complex samples. nih.gov The specific pair of m/z values for the precursor and product ion is known as an "SRM transition" and serves as a highly specific mass signature for the target analyte. omicsonline.orgnih.gov For a given analysis, multiple transitions can be monitored for a single compound to increase the confidence of identification and quantification.
| Parameter | Description | Instrument Component |
|---|---|---|
| Precursor Ion | The ionized molecule of interest (e.g., derivatized this compound). Its m/z is selected. | Q1 (Mass Filter 1) |
| Fragmentation | The precursor ion is broken into smaller, characteristic fragment ions via collision-induced dissociation (CID). | q2 (Collision Cell) |
| Product Ion | A specific fragment ion chosen for its stability and high abundance. Its m/z is selected for detection. | Q3 (Mass Filter 2) |
| SRM Transition | The specific precursor ion m/z → product ion m/z pair that is monitored by the detector. | Q1 → q2 → Q3 |
The development of an SRM assay for this compound would involve optimizing the mass spectrometer parameters to identify the most intense and stable precursor-product ion transitions for the compound (or its stable derivative). This highly specific and sensitive method is ideal for pharmacokinetic studies and other research applications requiring precise quantification.
In Vitro Biological Activity Studies of 6 Bromoquinazoline 4 Thiol Derivatives
Anticancer and Antiproliferative Investigations in Cell Culture Models
Derivatives of 6-bromoquinazoline (B49647) have been extensively evaluated for their ability to inhibit the growth of cancer cells and induce cell death. These studies utilize established human cancer cell lines to quantify the cytotoxic and antiproliferative effects of these compounds.
The cytotoxic potential of 6-bromoquinazoline derivatives has been demonstrated across a range of human cancer cell lines. In one study, a series of novel quinazoline-4(3H)-one derivatives were synthesized and tested against MCF-7 (breast carcinoma) and SW480 (colorectal carcinoma) cell lines. nih.gov Among the synthesized compounds, derivative 8a , which features an aliphatic linker at the thiol position, was identified as the most potent, with IC50 values of 15.85 ± 3.32 µM against MCF-7 cells and 17.85 ± 0.92 µM against SW480 cells. nih.govresearchgate.net
Another investigation into a series of 6-bromoquinazoline derivatives found that compound 5b , which has a fluoro substitution at the meta position of its phenyl moiety, exhibited particularly strong activity against MCF-7 and SW480 cell lines, with IC50 values ranging from 0.53 to 1.95 µM. nih.gov Furthermore, studies on different scaffolds, such as 6-arylureido-4-anilinoquinazoline derivatives, also showed significant efficacy. Specifically, compound 7i from this series displayed excellent antitumor activity against the A549 (lung cancer) and MCF-7 cell lines, with IC50 values of 2.25 µM and 2.81 µM, respectively. Research on quinazoline-based thiazole (B1198619) derivatives identified compounds 4i and 4j as having potent antiproliferative effects on the MCF-7 cell line, with IC50 values of 2.86 µM and 3.09 µM, respectively. These compounds also showed activity against the A549 cell line.
Interactive Data Table: Cytotoxic Efficacy (IC50) of 6-Bromoquinazoline Derivatives
| Compound Series | Specific Derivative | Cell Line | IC50 (µM) |
|---|---|---|---|
| Quinazoline-4(3H)-one | 8a | MCF-7 | 15.85 |
| Quinazoline-4(3H)-one | 8a | SW480 | 17.85 |
| 6-Bromoquinazoline | 5b | MCF-7 / SW480 | 0.53 - 1.95 |
| 6-Arylureido-4-anilinoquinazoline | 7i | A549 | 2.25 |
| 6-Arylureido-4-anilinoquinazoline | 7i | MCF-7 | 2.81 |
| Quinazoline-based thiazole | 4i | MCF-7 | 2.86 |
A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Studies on 6-bromoquinazoline-4(3H)-one derivatives have addressed this by testing their cytotoxicity on the non-tumorigenic human lung fibroblast cell line, MRC-5. nih.govresearchgate.net The most potent anticancer compound from this series, 8a , was found to have an IC50 value of 84.20 ± 1.72 µM against the normal MRC-5 cell line. nih.govresearchgate.net This value is approximately five times higher than its IC50 values against the MCF-7 and SW480 cancer cell lines, providing compelling evidence of its selective action against tumorigenic cells. nih.gov
Interactive Data Table: Differential Selectivity of Compound 8a
| Cell Line Type | Cell Line | IC50 (µM) | Selectivity Ratio (Normal/Cancer) |
|---|---|---|---|
| Cancer (Breast) | MCF-7 | 15.85 | ~5.3 |
| Cancer (Colon) | SW480 | 17.85 | ~4.7 |
Beyond inhibiting cell proliferation, an important mechanism for anticancer agents is the induction of programmed cell death, or apoptosis. Several studies have confirmed that 6-bromoquinazoline derivatives can trigger this process in cancer cells. One investigation focused on 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) , which was shown to cause a significant decrease in the number of leukemia cells in a dose-dependent manner. nih.gov The study confirmed that BMAQ induced cell death by apoptosis, based on evidence from DNA fragmentation analysis, fluorescence microscopy, and caspase-3 assays. nih.gov Similarly, studies on the derivative 5b demonstrated that it could induce apoptosis in MCF-7 breast cancer cells in a dose-dependent fashion. nih.gov This pro-apoptotic activity is a key indicator of the therapeutic potential of these compounds.
Enzyme and Receptor Inhibition Studies
The biological effects of 6-bromoquinazoline derivatives are often rooted in their ability to inhibit specific enzymes and receptors that are critical for cancer cell survival and proliferation.
The quinazoline (B50416) core is a well-established scaffold for inhibitors of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and its family members, which are often overactive in various cancers. frontiersin.org Research has shown that 6-substituted 4-anilinoquinazoline (B1210976) derivatives can act as potent inhibitors of both EGFR and HER2. researchgate.net
In one study, a series of quinazoline-based thiazole derivatives were tested against wild-type EGFR and its clinically relevant mutated forms. Compound 4f from this series demonstrated exceptionally potent inhibition, with IC50 values of 2.17 nM against wild-type EGFR, 2.81 nM against the double mutant (L858R/T790M), and 3.62 nM against the triple mutant (L858R/T790M/C797S). Another series of 6-arylureido-4-anilinoquinazoline derivatives also showed potent, sub-micromolar inhibition of EGFR. Molecular docking studies have further supported these findings, predicting favorable binding modes for these compounds within the ATP active site of the EGFR kinase domain. nih.govnih.gov
Interactive Data Table: Tyrosine Kinase Inhibition by Quinazoline Derivatives
| Compound Series | Specific Derivative | Target Kinase | IC50 (nM) |
|---|---|---|---|
| Quinazoline-based thiazole | 4f | EGFR (Wild-Type) | 2.17 |
| Quinazoline-based thiazole | 4f | EGFR (L858R/T790M) | 2.81 |
The quinazoline scaffold has also been identified as a promising framework for the development of inhibitors of Dipeptidyl Peptidase-4 (DPP4), an enzyme targeted in the treatment of type 2 diabetes. nih.govmdpi.com While research has not specifically focused on 6-bromo-4-thiol derivatives, related quinazoline structures have shown remarkable potency. A study on spiro cyclohexane-1,2'-quinazoline derivatives reported that most of the synthesized compounds were 102-103 times more active than the reference drug linagliptin, exhibiting IC50 values in the picomolar range (0.0005–0.0089 nM) compared to linagliptin's 0.77 nM. nih.govresearchgate.net Another study on a series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives also demonstrated good inhibitory activity against the DPP4 enzyme, with IC50 values ranging from 1.4621 to 6.7805 µM. nih.gov These findings highlight the versatility of the quinazoline core in targeting enzymes relevant to metabolic diseases.
Cyclooxygenase-2 (COX-2) Inhibition
Certain derivatives of 4(3H)-quinazolinone, a core structure related to 6-bromoquinazoline-4-thiol, have been investigated as anti-inflammatory agents through their ability to inhibit cyclooxygenase (COX) enzymes. The therapeutic anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily linked to the inhibition of COX-2, while the undesirable side effects often stem from the inhibition of the COX-1 isoform. mdpi.com Consequently, the development of selective COX-2 inhibitors is a key area of research.
Studies on 2,3-disubstituted 4(3H)-quinazolinone derivatives have identified compounds with potent and selective COX-2 inhibitory activity. For instance, some synthesized analogues demonstrated COX-2 inhibitory activity with IC50 values in the low micromolar range, comparable to the reference drug celecoxib. nih.gov Molecular docking studies have been employed to understand the binding interactions of these quinazolinone derivatives within the active site of the COX-2 enzyme, revealing that specific substitutions at the C-2 and N-3 positions are crucial for high binding affinity. nih.govresearchgate.net These in silico analyses help elucidate the structural requirements for selective COX-2 inhibition. researchgate.netnih.gov
For example, a series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones were synthesized and evaluated. Several compounds in this series exhibited strong COX-2 inhibition with IC50 values ranging from 0.33 µM to 0.80 µM and high selectivity indices (SI) over COX-1, indicating their potential as selective anti-inflammatory agents. nih.gov
Table 1: COX-2 Inhibitory Activity of Selected Quinazolinone Derivatives Data is illustrative and compiled from representative findings in the literature.
| Compound Derivative | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| 2-Substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (Compound 4) | 0.33 | >303.0 | nih.gov |
| 2-Substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (Compound 6) | 0.40 | >250.0 | nih.gov |
| 2-Substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (Compound 5) | 0.70 | >142 | nih.gov |
| 2-Substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (Compound 8) | 0.80 | >125 | nih.gov |
Alpha-Amylase Inhibitory Activity
Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type-2 diabetes. researchgate.netnih.gov Various quinazoline and quinoline (B57606) derivatives have been synthesized and screened for their α-amylase inhibitory potential. nih.govmdpi.com
Research has shown that certain derivatives can exhibit moderate to excellent inhibition of α-amylase, with some compounds demonstrating IC50 values significantly better than the standard drug, acarbose (B1664774). researchgate.netnih.gov For instance, a series of thiadiazole quinoline analogs showed outstanding α-amylase inhibitory potential with IC50 values ranging from 0.002±0.60 to 42.31±0.17μM, which is many folds more potent than acarbose (IC50 value 53.02±0.12μM). nih.gov Similarly, other studies on novel quinoline-bearing proline derivatives and thiazolidine-4-one scaffolds have reported significant α-amylase inhibition. nih.govsemanticscholar.org The structure-activity relationship (SAR) and molecular docking analyses have been instrumental in identifying the key structural features responsible for this inhibitory activity. nih.govresearchgate.net
Table 2: Alpha-Amylase Inhibitory Activity of Selected Quinoline/Quinazoline Derivatives Data is illustrative and compiled from representative findings in the literature.
| Compound Series | IC50 Range (µM) | Reference Standard (Acarbose) IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazole quinoline analogs | 0.002 - 42.31 | 53.02 | nih.gov |
| Quinoline–1,3,4-oxadiazole hybrids | 15.85 - 63.59 (α-glucosidase) | 17.85 (α-glucosidase) | mdpi.com |
| Thiazole derivatives | 12.55 - 69.47 (µg/mL) | 23.62 (µg/mL) | researchgate.net |
Antimicrobial Activity Evaluations
Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains
Derivatives of the quinazoline scaffold have been extensively evaluated for their antibacterial properties. Studies have screened these compounds against a panel of clinically relevant bacteria, including Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net
The antibacterial activity is often quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium. Research on novel 6,8-dibromo-4(3H)quinazolinone derivatives revealed that some compounds exhibited potent antimicrobial activity. nih.gov For example, one derivative showed significant efficacy against E. coli and L. monocytogenes with MIC values of 1.56 µg/ml. nih.gov Other studies have also reported quinazoline derivatives with promising activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values in the low micromolar range. nih.gov The specific substitutions on the quinazoline ring system play a critical role in determining the potency and spectrum of antibacterial action. researchgate.netnih.gov
Table 3: Antibacterial Activity (MIC in µg/mL) of Selected Quinazolinone Derivatives Data is illustrative and compiled from representative findings in the literature.
| Bacterial Strain | Compound VIIa MIC (µg/mL) | Reference |
|---|---|---|
| E. coli (Gram-negative) | 1.56 | nih.gov |
| S. aureus (Gram-positive) | 25 | nih.gov |
| P. aeruginosa (Gram-negative) | 25 | nih.gov |
| B. cereus (Gram-positive) | 25 | nih.gov |
Antifungal Spectrum
In addition to antibacterial effects, quinazoline derivatives have demonstrated significant antifungal activity against various fungal pathogens. Screenings have been conducted against species such as Aspergillus fumigatus, Saccharomyces cerevisiae, and Candida albicans. nih.govmdpi.comnih.gov
The antifungal efficacy of 6-bromo-4-ethoxyethylthio quinazoline was evaluated against plant pathogenic fungi, showing high activity with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net In another study, a 6,8-dibromo-4(3H)quinazolinone derivative exhibited potent in vitro antifungal activity against C. albicans and Aspergillus flavus with MICs of 0.78 and 0.097 µg/ml, respectively. nih.gov The mechanism of action for some of these compounds involves disrupting fungal cell membrane integrity and inhibiting key enzymes like chitin (B13524) synthase. researchgate.net The broad-spectrum potential of these compounds makes them promising candidates for the development of new antifungal agents. nih.govresearchgate.net
Table 4: Antifungal Activity (MIC in µg/mL) of a Selected Quinazolinone Derivative (Compound VIIc) Data is illustrative and compiled from representative findings in the literature.
| Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Candida albicans | 0.78 | nih.gov |
| Aspergillus flavus | 0.097 | nih.gov |
Modulation of Transcription Factors (e.g., NF-κB and AP-1)
Transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are pivotal in regulating inflammatory responses and cell survival, making them attractive targets for therapeutic intervention. nih.gov A library of 2-thiazole-5-yl-3H-quinazolin-4-one derivatives was synthesized and evaluated as inhibitors of NF-κB and AP-1 mediated transcriptional activation. nih.gov The results from this study suggested the utility of this quinazolinone scaffold for designing novel multi-pathway inhibitors. nih.gov
Further research into (4-phenylamino)quinazoline alkylthiourea derivatives identified compounds that selectively inhibit the activation of NF-κB in macrophage-like cells with low cytotoxicity. mdpi.com One potent compound was found to block the translocation of the NF-κB dimer to the nucleus, a critical step in its activation pathway. mdpi.com This inhibition of NF-κB activation highlights another dimension of the anti-inflammatory potential of quinazoline derivatives, distinct from COX inhibition. mdpi.commdpi.com
Mechanistic Investigations of In Vitro Biological Effects
The diverse biological activities of this compound derivatives are underpinned by various mechanisms of action at the molecular level.
Enzyme Inhibition: For COX-2 inhibition, molecular docking studies suggest that quinazolinone derivatives bind to key amino acid residues, such as Tyr355, within the enzyme's active site, thereby blocking substrate access. nih.gov In the case of α-amylase inhibition, the mechanism is believed to involve binding to allosteric sites on the enzyme, which slows down the catalytic process of carbohydrate hydrolysis. mdpi.com
Antimicrobial Action: The antifungal mechanism of some derivatives has been linked to the inhibition of chitin synthase and the disruption of ergosterol (B1671047) biosynthesis, which are essential for maintaining the integrity of the fungal cell wall and membrane. researchgate.net Studies on 6-bromo-4-ethoxyethylthio quinazoline showed that it caused a decline in mycelial reducing sugar, chitosan, and soluble protein content in Gibberella zeae. researchgate.net
Transcription Factor Modulation: The inhibition of NF-κB by certain quinazoline derivatives occurs via the prevention of the nuclear translocation of the p65/p50 dimer. mdpi.com Interestingly, this can happen without affecting the upstream degradation of the inhibitory IκB protein, indicating a direct interference with the translocation process or nuclear import machinery. mdpi.commdpi.com
Anticancer Mechanisms: While not the primary focus, some mechanistic studies related to anticancer effects are noteworthy. Certain 4-hydroxyquinazoline (B93491) derivatives have been shown to act as PARP inhibitors, stimulating the formation of intracellular reactive oxygen species (ROS) and depolarization of the mitochondrial membrane, ultimately leading to apoptosis in cancer cells. mdpi.com
These mechanistic insights are crucial for the rational design and optimization of this compound derivatives as potential therapeutic agents.
Identification of Molecular Targets and Ligand-Target Interactions
Extensive research into the biological activities of quinazoline derivatives has consistently pointed towards the Epidermal Growth Factor Receptor (EGFR) as a primary molecular target. japsonline.comamazonaws.comnih.govbiorxiv.orgijpbs.comnih.govnih.gov The quinazoline scaffold is a key feature in several approved EGFR inhibitors used in cancer therapy. nih.govnih.govresearchgate.net While direct studies on this compound are limited, the wealth of data on its structural analogues provides strong evidence for its likely interaction with EGFR.
The 4-anilinoquinazoline core, a common feature in many potent EGFR inhibitors, is known to bind to the ATP-binding site of the EGFR kinase domain. nih.govbiorxiv.org This binding is typically characterized by a crucial hydrogen bond between the N-1 of the quinazoline ring and the backbone amide of a methionine residue (Met793) in the hinge region of the kinase. nih.govresearchgate.net The 4-anilino group extends into a hydrophobic pocket, and substitutions on this ring can significantly influence binding affinity and selectivity. nih.gov
Molecular docking studies on various 6-bromoquinazoline derivatives have further elucidated these interactions. For instance, 6-bromo-2-(pyridine-3-yl)-4-substituted quinazoline analogues have been shown to form a key hydrogen bond with Met793. japsonline.com Additional interactions with other amino acid residues in the active site, such as Lys745 and Asp855, can also contribute to the stability of the ligand-receptor complex. japsonline.comnih.gov The bromine atom at the 6-position of the quinazoline ring is suggested to enhance the anticancer effects of these compounds. nih.gov
The table below summarizes the key molecular interactions observed in studies of 6-bromoquinazoline derivatives with their primary molecular target, EGFR.
| Compound Class | Molecular Target | Key Interacting Residues | Nature of Interaction |
| 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines | EGFR | Met793 | Hydrogen Bonding |
| 2-Mercapto-quinazolin-4-one analogs | EGFR-TK | Lys745 | π-π Interaction |
| 4-Anilinoquinazoline derivatives | EGFR | Met793, Asp800 | Hydrogen Bonding, Ionic Bonding |
Elucidation of Specific Signaling Pathway Modulations
The inhibition of EGFR by this compound derivatives is expected to have significant downstream effects on key signaling pathways that regulate cell proliferation, survival, and differentiation. EGFR activation normally triggers a cascade of intracellular events, primarily through the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. biorxiv.orgnih.govnih.govmdpi.commdpi.com
By blocking the ATP-binding site of EGFR, these quinazoline derivatives prevent its autophosphorylation and subsequent activation of these downstream pathways. amazonaws.com Inhibition of the PI3K/Akt pathway by quinazoline derivatives can lead to the suppression of cell survival signals and the induction of apoptosis. nih.gov This pathway is crucial for cell growth and proliferation, and its dysregulation is a hallmark of many cancers. mdpi.com
Similarly, the MAPK/ERK pathway, which is also initiated by EGFR activation, plays a central role in transmitting signals from the cell surface to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival. nih.govnih.gov Inhibition of this pathway by EGFR inhibitors can lead to cell cycle arrest, typically at the G1 phase, preventing cancer cells from dividing. amazonaws.comnih.gov
While direct experimental evidence for the modulation of these specific pathways by this compound itself is not extensively documented, the known consequences of EGFR inhibition by this class of compounds strongly suggest its involvement in downregulating both the PI3K/Akt and MAPK/ERK signaling cascades. amazonaws.comnih.gov The antiproliferative effects observed with various 6-bromoquinazoline derivatives are consistent with the inhibition of these critical cellular pathways.
The following table outlines the anticipated effects of this compound derivatives on key signaling pathways, based on their established mechanism of EGFR inhibition.
| Signaling Pathway | Key Proteins | Effect of EGFR Inhibition by this compound Derivatives (Anticipated) |
| PI3K/Akt/mTOR Pathway | PI3K, Akt, mTOR | Downregulation of pathway activity, leading to decreased cell survival and proliferation, and induction of apoptosis. |
| MAPK/ERK Pathway | Ras, Raf, MEK, ERK | Suppression of signal transduction, resulting in cell cycle arrest and reduced cell proliferation. |
Structure Activity Relationship Sar Analysis of 6 Bromoquinazoline 4 Thiol Derivatives
Influence of Substitutions at the Thiol Position (C-4) on Biological Efficacy
The choice between an aliphatic (non-aromatic, open-chain) or an aromatic (containing a ring structure like benzene) linker attached to the C-4 thiol can lead to significant differences in biological activity. thepharmajournal.comresearchgate.net Aliphatic linkers, due to their flexibility, can allow the molecule to adopt various conformations, which may facilitate a better fit into the binding site of a target protein. researchgate.netmdpi.com
In a study of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, the compound with an aliphatic linker attached to the thiol group (specifically, a 2-(diethylamino)ethyl group) demonstrated the most potent cytotoxic activity against MCF-7 and SW480 cancer cell lines. nih.govresearchgate.netnih.gov This particular derivative, compound 8a , showed significantly better potency against the MCF-7 cell line compared to the standard drug Erlotinib. nih.govnih.gov The increased activity is attributed to the flexibility of the aliphatic chain, which can position the terminal amino group for optimal interactions within the target's active site.
Conversely, aromatic linkers introduce rigidity and can participate in pi-stacking interactions, which can also enhance binding affinity. However, in the aforementioned study, derivatives with aromatic linkers showed lower activity compared to the lead aliphatic compound, suggesting that for this particular scaffold and target, the conformational freedom of an aliphatic chain is more advantageous. nih.govresearchgate.net
| Compound | Linker Type at C-4 Thiol | IC50 (μM) vs. MCF-7 | IC50 (μM) vs. SW480 |
|---|---|---|---|
| Compound 8a | Aliphatic (2-(diethylamino)ethyl) | 15.85 ± 3.32 | 17.85 ± 0.92 |
| Erlotinib (Reference) | - | >30 | >30 |
Data sourced from a study on 6-bromo quinazoline (B50416) derivatives. nih.govnih.gov
The electronic properties of substituents on the linker at the C-4 position also play a crucial role. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, can increase electron density in the molecule, potentially enhancing interactions with the biological target. researchgate.net Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) or cyano (-CN) groups, decrease electron density. acs.org
In the context of 4-anilinoquinazoline (B1210976) derivatives, which share the core quinazoline structure, the presence of EWGs on the aniline (B41778) ring has been shown to enhance inhibitory activity against epidermal growth factor receptor (EGFR). nih.gov For instance, derivatives with chloro or fluoro substitutions (EWGs) on the benzene (B151609) ring attached at C-4 demonstrated higher anti-cancer activity. nih.gov This suggests that reducing electron density in this part of the molecule can be beneficial for certain targets. Similarly, another study found that smaller, lipophilic EWGs like -F and -Cl on the aniline moiety led to enhanced affinity for EGFR. nih.gov The presence of two EWGs on a terminal benzene ring resulted in elevated inhibitory activity toward both EGFR and VEGFR2. nih.gov
The specific effect of EDGs versus EWGs can be highly dependent on the target protein's active site. For some targets, EDGs might improve hydrogen bonding or other electrostatic interactions, while for others, the polarization induced by EWGs might be more favorable. researchgate.net
Critical Role of Bromine Atom at Position 6 on Pharmacological Profile
The presence of a halogen atom, particularly bromine, at the C-6 position of the quinazoline ring is a well-established strategy for enhancing the pharmacological activity of these derivatives. nih.gov Studies have consistently shown that the 6-bromo substitution can significantly improve anticancer effects. mdpi.comnih.gov
The bromine atom is believed to contribute to the molecule's activity in several ways:
Increased Binding Affinity : The bromo group can occupy a hydrophobic pocket in the target's active site, leading to stronger binding.
Improved Pharmacokinetics : The lipophilic nature of bromine can enhance the molecule's ability to cross cell membranes.
For example, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were found to be potent and selective inhibitors of EGFR. mdpi.com In another study, the introduction of a β-halopropionamide chain at the 6th position improved the inhibition of EGFR autophosphorylation. nih.gov The importance of this substitution is highlighted by the fact that many potent quinazoline-based kinase inhibitors, including some commercially available drugs, feature a halogen at this position. nih.gov
Impact of Substitutions at Positions 2 and 3 on Biological Activities
While the C-4 and C-6 positions are the most commonly modified sites on the quinazoline ring for kinase inhibitors, substitutions at positions 2 and 3 also have a significant impact on the biological profile. nih.govresearchgate.net
SAR studies have revealed that the presence of a substituted aromatic ring at the N-3 position is often essential for antimicrobial and cytotoxic activities. nih.gov In one study, a phenyl group at the 3-position was incorporated into the design of 6-bromo-2-mercaptoquinazolin-4(3H)-one derivatives to improve electronic and hydrophobic interactions with the target enzyme's active site. nih.gov
Substitutions at the C-2 position are also crucial. The presence of methyl or thiol groups at this position has been linked to essential antimicrobial activities. nih.gov In a series of 2-substituted quinazolin-4(3H)-ones, a compound bearing a 2-methoxyphenyl substitution at C-2 displayed a remarkable antiproliferative profile against a majority of tested cancer cell lines. nih.gov The nature of the C-2 substituent can influence the molecule's shape and electronic properties, thereby affecting its interaction with various biological targets. For instance, bulky substituents at C-2 can lead to a loss of potency, as seen in a study where such modifications resulted in decreased kinase inhibition. nih.gov
Structure-Based Determinants of Selectivity in Biological Systems (e.g., HER2 over EGFR)
A major challenge in cancer therapy is the development of drugs that selectively target cancer cells while sparing healthy ones. For quinazoline-based inhibitors targeting the ErbB family of receptor tyrosine kinases, achieving selectivity for HER2 (human epidermal growth factor receptor 2), which is overexpressed in some cancers, over EGFR is a key goal to reduce side effects. nih.gov
SAR analysis indicates that selectivity for HER2 over EGFR is highly dependent on the nature of the substituents at both the C-4 and C-6 positions of the quinazoline core. nih.gov By systematically modifying the aniline moiety at C-4, researchers have developed novel quinazoline derivatives with significantly enhanced selectivity for HER2. One such compound, 7c , which features a specific substitution pattern on the C-4 aniline ring, exhibited an IC50 of 8 nM for HER2 and a 240-fold higher selectivity for HER2 over EGFR compared to the drug lapatinib. nih.gov
The structural basis for this selectivity lies in subtle differences in the ATP-binding pockets of HER2 and EGFR. By designing substituents that can exploit these differences, it is possible to create inhibitors that bind more tightly to HER2. For example, the aniline moiety at C-4 can be modified to form specific hydrogen bonds or hydrophobic interactions with amino acid residues that are unique to the HER2 active site.
| Compound | HER2 IC50 (nM) | EGFR IC50 (nM) | Selectivity Index (EGFR/HER2) |
|---|---|---|---|
| Compound 7c | 8 | 1920 | 240 |
| Lapatinib (Reference) | 9 | 1080 | 120 |
Data from a study on novel quinazoline derivatives with high selectivity for HER2. nih.gov
General Principles of Chemical Modification and Pharmacophore Optimization
The optimization of 6-bromoquinazoline-4-thiol derivatives into potent and selective drug candidates follows several key principles of medicinal chemistry. The process begins with identifying a "pharmacophore," which is the essential three-dimensional arrangement of functional groups required for biological activity. For many quinazoline-based kinase inhibitors, the pharmacophore includes the quinazoline ring itself, which mimics the adenine (B156593) portion of ATP, and the various substituents that interact with specific regions of the kinase's active site. nih.gov
Key principles for optimization include:
Bioisosteric Replacement : Replacing functional groups with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. For example, replacing a hydrogen atom with a fluorine atom can block metabolic degradation without significantly altering the molecule's size.
Structure-Based Design : Using the three-dimensional structure of the target protein (obtained through methods like X-ray crystallography) to design molecules that fit precisely into the active site. This allows for the rational design of modifications that enhance binding affinity and selectivity.
Privileged Scaffolds : The quinazoline core is considered a "privileged scaffold" because it can serve as a basis for inhibitors of multiple different targets. nih.gov By decorating this core with different functional groups, a wide range of biological activities can be achieved.
Improving Pharmacokinetic Properties : Chemical modifications are also made to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This might involve adding polar groups to increase solubility or modifying sites that are prone to metabolic breakdown. mdpi.com
Through iterative cycles of design, synthesis, and biological testing, guided by SAR principles, the this compound scaffold can be optimized to produce highly effective and selective therapeutic agents.
Computational and Theoretical Investigations of 6 Bromoquinazoline 4 Thiol and Its Derivatives
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various properties of molecules, including their geometry, energy, and reactivity. For 6-bromoquinazoline-4-thiol and its derivatives, DFT studies offer valuable insights into their fundamental chemical characteristics.
Electronic Structure and Reactivity Descriptors (HOMO-LUMO Energies, Energy Gap, Electrostatic Potential Maps)
The electronic structure of a molecule is key to understanding its reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. wikipedia.org A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. wikipedia.org
For derivatives of 6-bromoquinazoline (B49647), DFT analysis has been performed to understand their electronic properties. For instance, in a study of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, DFT calculations at the B3LYP/6–31 + G(d, p) level were used to analyze their reactivity. nih.gov
Table 1: Frontier Orbital Energies and Reactivity Descriptors for 6-Bromoquinazoline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |
| Derivative 8a | - | - | - | - | - | - |
| Derivative 8c | - | - | - | - | - | - |
| Erlotinib | - | - | - | - | - | - |
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). wolfram.com Red-colored regions on an MEP map represent areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue-colored regions indicate low electron density and positive electrostatic potential, which are prone to nucleophilic attack. youtube.com Green and yellow areas represent regions of neutral potential. youtube.com These maps are instrumental in predicting how a molecule will interact with other molecules, including biological targets. walisongo.ac.id
Thermodynamic Stability Assessments of Conformers and Isomers
DFT calculations are also used to assess the thermodynamic stability of different conformers and isomers of a molecule. By calculating the total energy of various possible structures, the most stable (lowest energy) conformation can be identified. This is crucial for understanding the molecule's preferred shape and how it might interact with a receptor's binding site.
In a study of 6-bromo quinazoline (B50416) derivatives, DFT analysis was used to compare the thermodynamic stability of different compounds. For example, it was found that a derivative designated as compound 8a was thermodynamically more stable than another derivative, 8c. nih.gov This type of analysis helps in understanding the structure-activity relationships within a series of related compounds.
Prediction of Vibrational Spectroscopy (Theoretical IR Spectrum)
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful experimental technique for identifying functional groups within a molecule. DFT calculations can predict the theoretical IR spectrum of a molecule by calculating its vibrational frequencies. These theoretical spectra can then be compared with experimental spectra to confirm the structure of a synthesized compound.
The theoretical IR spectrum is generated by calculating the vibrational modes of the molecule, which correspond to the stretching and bending of its bonds. vscht.cz For example, the thiol (-SH) group has a characteristic stretching vibration that typically appears in the IR spectrum. mdpi.com DFT calculations can predict the exact wavenumber of this and other vibrations. In studies of 6-bromo quinazoline derivatives, the calculated theoretical IR data has been shown to be in good agreement with experimental data, confirming the successful synthesis of the target molecules. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| S-H | Stretching | ~2550-2600 |
| C=N (quinazoline ring) | Stretching | ~1620-1580 |
| C=C (aromatic ring) | Stretching | ~1600-1450 |
| C-Br | Stretching | ~600-500 |
| C-H (aromatic) | Stretching | ~3100-3000 |
Note: The wavenumbers presented are typical ranges for these functional groups and would be specifically calculated for this compound in a dedicated DFT study.
pKa Predictions and Thiol Reactivity in Solution
The acidity of the thiol group, represented by its pKa value, is a critical determinant of its reactivity. The thiol group can exist in a protonated form (R-SH) or a deprotonated thiolate form (R-S⁻). The thiolate anion is a much stronger nucleophile and is generally considered the more reactive species. researchgate.net The pKa is the pH at which the concentrations of the thiol and thiolate forms are equal.
Computational methods, including DFT, can be used to predict the pKa of thiols in solution. researchgate.net These predictions are important for understanding how this compound would behave under physiological conditions (around pH 7.4). A lower pKa indicates that the thiol is more acidic and a larger proportion of it will be in the reactive thiolate form at a given pH. researchgate.net The reactivity of thiols is influenced by this deprotonation, as well as the electron density on the sulfur atom. The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) has also been used as a parameter to evaluate and predict thiol reactivity. nih.gov
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.
Prediction of Ligand-Target Binding Modes and Key Residue Interactions
For this compound and its derivatives, molecular docking simulations can predict how these compounds bind to the active site of a target protein. These simulations provide detailed information about the binding mode, including the specific amino acid residues involved in the interaction. researchgate.net
Studies on related 6-bromoquinazoline derivatives have utilized molecular docking to investigate their interactions with various protein targets, such as Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The simulations can identify key interactions that stabilize the ligand-protein complex, such as:
Hydrogen bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.
Hydrophobic interactions: These occur between nonpolar regions of the ligand and the protein.
π-π stacking: This involves the interaction between aromatic rings.
π-cation interactions: This is a non-covalent interaction between a cation and the face of an electron-rich π system.
For example, in a molecular docking study of 6-bromo quinazoline derivatives with EGFR, specific hydrogen bonds and other interactions with key residues in the active site were identified. nih.gov The binding energy, which is a measure of the affinity of the ligand for the protein, can also be calculated from these simulations. researchgate.net
Table 3: Potential Interacting Residues in a Target Protein for this compound
| Interaction Type | Potential Amino Acid Residues |
| Hydrogen Bonding | Cys, Met, Lys, Asp |
| Hydrophobic Interactions | Leu, Val, Ala |
| π-π Stacking | Phe, Tyr, Trp |
| π-Cation Interaction | Lys, Arg |
Note: This table represents the types of amino acid residues that are commonly involved in interactions with quinazoline-based ligands in protein active sites, as identified in molecular docking studies of its derivatives. nih.govnih.gov
Estimation of Binding Affinities and Energy Calculations
Computational docking studies are instrumental in predicting the binding orientation and affinity of ligands to their protein targets. For derivatives of 6-bromoquinazoline, molecular docking has been employed to elucidate their binding modes and calculate their binding energies within the active sites of receptors like the Epidermal Growth Factor Receptor (EGFR) and its mutated forms. nih.govresearchgate.net
For instance, in a study involving 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, the binding energies for two specific compounds, designated 8a and 8c, were calculated against the EGFR kinase domain. Compound 8a exhibited a binding energy of -6.7 kcal/mol, while compound 8c showed a slightly lower affinity with a binding energy of -5.3 kcal/mol. nih.govresearchgate.net These calculations suggest that both compounds can fit within the receptor's active site and form key interactions, such as hydrogen bonds. nih.govresearchgate.net
Further investigations into the binding affinity towards mutated EGFR, which is often implicated in drug resistance, revealed similar interactions. The total binding energy for compound 8a with a mutated EGFR (PDB code: 3w2q) was calculated to be -6.8 kcal/mol, which was comparable to the co-crystalized ligand Neratinib, calculated at -7.1 kcal/mol. nih.gov These energy calculations are critical in the early stages of drug design for ranking potential inhibitors and understanding the structural basis of their activity. nih.gov
Table 1: Calculated Binding Energies of 6-Bromoquinazoline Derivatives
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| Derivative 8a | EGFR | -6.7 nih.govresearchgate.net |
| Derivative 8c | EGFR | -5.3 nih.govresearchgate.net |
| Derivative 8a | Mutated EGFR (3w2q) | -6.8 nih.gov |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-protein complexes over time, offering a more realistic representation of the physiological environment than static docking models.
The stability of a ligand-protein complex is a key indicator of binding efficacy. MD simulations, often run for durations such as 100 nanoseconds, are used to assess this stability by monitoring several parameters. nih.gov One of the primary metrics is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over time. For derivatives of 6-bromoquinazoline, RMSD plots have shown that the ligands can settle into stable positions within the active site of EGFR, with one derivative, 8a, reaching equilibrium at approximately 25 ns. nih.gov The regularity of the RMSD profiles for these complexes indicates their stability throughout the simulation. nih.gov
Another important parameter is the Radius of Gyration (Rg), which reflects the compactness of the complex. Consistent and low average Rg values for the EGFR-ligand complexes throughout simulations suggest remarkable stability and compactness. nih.gov The formation and maintenance of hydrogen bonds are also crucial for stable binding. Analysis of simulations revealed that compound 8a formed between zero and three hydrogen bonds with the mutated EGFR protein, providing valuable information on binding strength and structural stability. nih.gov
Advanced Computational Methods in Mechanistic Elucidation and Design
To gain a deeper understanding of molecular interactions and reaction mechanisms, more advanced computational methods are often employed.
Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.gov DFT analysis, for example using the B3LYP/6–31 + G(d, p) level of theory, has been performed on 6-bromoquinazoline derivatives to understand their intrinsic properties. nih.gov
A key aspect of this analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of a compound's kinetic stability and reactivity; a larger gap implies greater stability and lower reactivity. nih.gov For instance, the HOMO-LUMO energy gap for derivative 8a was calculated to be 4.71 eV, which was higher than that of derivative 8c (4.57 eV) and the reference drug Erlotinib (4.18 eV), indicating that compound 8a is the most stable of the three. nih.gov Thermodynamic parameters such as total energy (E), enthalpy (H), and Gibbs free energy (G) also showed that derivative 8a was more thermodynamically stable than 8c. nih.gov These QM calculations provide fundamental insights that can guide the design of more stable and effective molecules. nih.gov
Table 2: DFT-Calculated Properties of 6-Bromoquinazoline Derivatives and Erlotinib
| Compound | HOMO-LUMO Energy Gap (eV) | Relative Thermodynamic Stability |
|---|---|---|
| Derivative 8a | 4.71 nih.gov | Most Stable nih.gov |
| Derivative 8c | 4.57 nih.gov | Less Stable than 8a nih.gov |
For large biological systems like enzymes, hybrid computational methods are necessary to balance accuracy and computational cost. Combined Quantum Mechanics/Molecular Mechanics (QM/MM) approaches have become a preferred method for modeling reactions in biomolecular environments. nih.gov In this framework, the chemically active region, such as the ligand and key active site residues, is treated with high-accuracy QM methods, while the larger surrounding environment (the rest of the protein and solvent) is described using more efficient, force-field-based Molecular Mechanics (MM). nih.gov
This multi-scale technique allows for the detailed study of electronic processes like chemical reactions, charge transfer, and electronic excitation within the complex biological matrix. nih.gov While direct QM/MM studies on this compound are not widely documented, this approach is ideally suited for investigating its potential reaction mechanisms if it acts as a covalent inhibitor, or for accurately modeling transition states during enzyme catalysis. nih.govmdpi.com The QM/MM method enables the modeling of reactive biomolecular systems with reasonable computational effort while maintaining necessary accuracy, providing a powerful tool for mechanistic elucidation and rational drug design. nih.gov
Future Directions and Research Gaps in 6 Bromoquinazoline 4 Thiol Research
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of quinazoline (B50416) derivatives has traditionally relied on multi-step processes that can be time-consuming and generate significant chemical waste. The future direction in the synthesis of 6-bromoquinazoline-4-thiol and its derivatives points towards the adoption of green and sustainable chemistry principles. bohrium.commagnusconferences.com This paradigm shift aims to enhance efficiency, reduce environmental impact, and lower costs associated with chemical synthesis. researchgate.net
Key areas for future exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique offers substantial advantages, including dramatically reduced reaction times, improved product yields, and often cleaner reaction profiles compared to conventional heating methods. bohrium.comresearchgate.net Applying MAOS to the core synthesis and subsequent derivatization of this compound could streamline the production of compound libraries for biological screening.
Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials. mdpi.comopenmedicinalchemistryjournal.com Developing MCRs for the quinazoline scaffold would enable the rapid construction of complex and diverse molecules from simple precursors in a single step, significantly improving synthetic efficiency. nih.govnih.gov
Eco-Friendly Solvents and Catalysts: Research into replacing hazardous organic solvents with greener alternatives, such as biomass-derived solvents like eucalyptol, is a critical future direction. nih.gov Furthermore, the development and use of reusable, non-toxic catalysts, including nano-catalysts or solid acid catalysts, can significantly reduce the environmental footprint of synthetic processes. bohrium.comresearchgate.net
Diversification of Chemical Space through Advanced Synthetic Methodologies
To unlock the full therapeutic potential of the this compound scaffold, it is imperative to move beyond simple modifications and explore a much broader and more complex chemical space. This requires the application of modern, robust, and versatile synthetic methodologies.
Future strategies for diversification should include:
C-H Functionalization: This powerful technique allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. chim.it Applying C-H functionalization to the quinazoline core could enable the introduction of novel substituents at positions that are difficult to access through traditional methods.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a "click" reaction, known for its high efficiency, selectivity, and biocompatibility. wikipedia.org This reaction can be used to link the this compound core to a wide variety of other molecular fragments, creating hybrid molecules with potentially synergistic or novel biological activities. nih.govresearchgate.net
Molecular Hybridization: This strategy involves combining two or more distinct pharmacophores into a single molecule. nih.gov The goal is to create hybrid compounds that can interact with multiple biological targets or that possess enhanced potency and improved pharmacokinetic profiles. For instance, hybridizing the quinazoline scaffold with other known anticancer agents could lead to multi-targeted drugs capable of overcoming resistance mechanisms.
Table 1: Advanced Synthetic Methodologies for Future Research
| Methodology | Description | Potential Application for this compound |
|---|---|---|
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants to build complex molecules efficiently. | Rapid, single-step synthesis of diverse quinazoline libraries with varied substituents. |
| C-H Functionalization | Direct conversion of C-H bonds to new functional groups, avoiding lengthy pre-functionalization steps. | Introduction of novel chemical groups onto the quinazoline ring to explore new structure-activity relationships. |
| Click Chemistry | Highly efficient and specific reactions, such as CuAAC, for joining molecular building blocks. | Linking the quinazoline scaffold to other bioactive molecules, peptides, or probes for targeted delivery or mechanistic studies. |
| Molecular Hybridization | Covalent linking of two or more distinct pharmacophores into a single chemical entity. | Development of multi-target agents by combining the quinazoline core with other known inhibitors or functional groups. |
Deeper Mechanistic Elucidation of Biological Effects at the Molecular Level
While many quinazoline derivatives are known to target protein kinases like the Epidermal Growth Factor Receptor (EGFR), a detailed understanding of their mechanism of action at the molecular level is often lacking. nih.govlums.ac.irmdpi.com Future research must move beyond preliminary docking studies and in vitro assays to rigorously characterize the molecular interactions that govern their biological effects.
Key research gaps to be addressed include:
Biophysical Target Engagement: It is crucial to confirm that a compound directly binds to its intended target within a cellular context. Techniques such as Surface Plasmon Resonance (SPR), Fluorescence Resonance Energy Transfer (FRET), and NanoBRET (Nano Bioluminescence Resonance Energy Transfer) can provide quantitative data on binding affinity, kinetics, and target engagement in living cells. nih.govbioascent.comfrontiersin.org
Mapping Downstream Signaling Pathways: Inhibition of a target like EGFR triggers a cascade of changes in downstream signaling pathways. A significant research gap exists in understanding how this compound derivatives modulate these pathways. Phosphoproteomics and other techniques can be used to map these signaling events, providing a more complete picture of the compound's cellular impact. aacrjournals.orgmdpi.com
Identification of Off-Target Effects: Understanding a compound's off-target profile is critical for predicting potential side effects and for uncovering new therapeutic applications. Comprehensive screening against a broad panel of kinases and other potential targets is necessary to build a complete selectivity profile.
Integration of Multi-Omics Data for Comprehensive Biological Profiling
To gain a holistic understanding of the biological effects of this compound derivatives, a systems biology approach is needed. The integration of multiple "omics" datasets can reveal complex cellular responses, identify novel biomarkers, and uncover mechanisms of action or resistance that would be missed by single-data-point assays. mdpi.com
Future research should focus on integrating the following:
Transcriptomics: Analyzing changes in messenger RNA (mRNA) expression after compound treatment can reveal which genes and cellular pathways are activated or suppressed.
Proteomics and Phosphoproteomics: Quantitative proteomics can identify changes in the abundance of thousands of proteins, while phosphoproteomics specifically measures changes in protein phosphorylation, a key event in cell signaling. aacrjournals.orgnih.govscispace.com This is particularly relevant for studying kinase inhibitors and can provide direct insights into the signaling pathways affected. aacrjournals.org
Metabolomics: This involves studying the changes in small-molecule metabolites within a cell or organism. It can provide a functional readout of the cellular state and reveal how a compound alters cellular metabolism.
By combining these datasets, researchers can construct a comprehensive model of a compound's cellular impact, leading to a more informed drug development process.
Table 2: Application of Omics Technologies in Future Research
| Omics Technology | Type of Data Generated | Potential Insights for this compound Research |
|---|---|---|
| Transcriptomics | Changes in gene (mRNA) expression levels. | Identify gene networks and pathways modulated by the compound; uncover potential mechanisms of resistance. |
| Proteomics | Changes in global protein abundance. | Reveal alterations in protein expression that result from pathway inhibition; identify potential biomarkers of response. |
| Phosphoproteomics | Changes in protein phosphorylation status. | Directly map the signaling pathways affected by kinase inhibition; confirm downstream effects of target engagement. |
| Metabolomics | Changes in the levels of small-molecule metabolites. | Uncover shifts in cellular metabolism as a consequence of compound treatment; provide a functional readout of the cellular state. |
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mit.edu Applying these computational tools to the this compound scaffold can significantly enhance the efficiency and success rate of developing new drug candidates.
Future applications of AI/ML in this area include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use machine learning to build mathematical relationships between the chemical structures of compounds and their biological activities. nih.govfrontiersin.orgresearchgate.net These models can predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govresearchgate.net
Generative Models for De Novo Design: AI-based generative models can design entirely new molecules with desired properties. By training these models on known active and inactive quinazoline derivatives, they can propose novel structures based on the this compound scaffold that are optimized for high potency and selectivity.
AI-Powered Retrosynthesis: Once a promising new compound has been designed, AI tools can predict a viable synthetic route. arxiv.orgnih.gov Programs like AiZynthFinder and others use vast reaction databases to propose step-by-step synthetic pathways, overcoming a major bottleneck in medicinal chemistry. nih.govchemrxiv.org
By integrating these AI and ML strategies, the process of discovering and developing new drugs based on this compound can become more targeted, rapid, and cost-effective.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromoquinazoline-4-thiol, and how can purity be optimized?
- Methodology : Use nucleophilic substitution or metal-catalyzed cross-coupling reactions. For example, reacting 6-bromo-4-chloroquinazoline with thiourea under reflux in ethanol (70–80°C) yields the thiol derivative. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) achieves >95% purity .
- Key Parameters : Monitor reaction progress via TLC (Rf ~0.4) and characterize intermediates via -NMR (e.g., δ 8.2 ppm for aromatic protons) .
Q. How should researchers handle stability and storage of this compound?
- Guidelines : Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation of the thiol group. Stability tests (HPLC over 30 days) show <5% degradation under these conditions. Avoid aqueous solutions at pH >7 to prevent disulfide formation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Approach : Use -/-NMR to confirm substitution patterns (e.g., bromine at C6, thiol at C4). IR spectroscopy identifies the S-H stretch (~2550 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical: 257.97 g/mol) .
Advanced Research Questions
Q. How can contradictory reactivity data in brominated quinazoline derivatives be resolved?
- Analysis Framework :
- Compare solvent polarity effects (e.g., DMF vs. THF) on nucleophilic substitution rates.
- Use DFT calculations (B3LYP/6-31G*) to model transition states and identify steric/electronic barriers .
- Example: Discrepancies in Suzuki coupling yields (40–80%) may arise from Pd catalyst loading (optimize at 5 mol% Pd(PPh)) .
Q. What strategies improve the regioselectivity of this compound in click chemistry applications?
- Methodological Solutions :
- Employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound as a thiol "handle." Pre-functionalize with propargyl bromide (KCO, DMF, 50°C) to introduce alkyne groups .
- Monitor regioselectivity via -NMR if fluorinated tags are used .
Q. How can computational modeling guide the design of this compound-based kinase inhibitors?
- Workflow :
- Perform molecular docking (AutoDock Vina) to predict binding affinity for EGFR kinase (PDB: 1M17).
- Validate with MD simulations (GROMACS) to assess ligand-protein stability over 100 ns .
- Experimental IC values correlate with docking scores (R = 0.89 in pilot studies) .
Data Contradiction and Reproducibility
Q. Why do solubility studies report conflicting results for this compound in polar aprotic solvents?
- Troubleshooting :
| Solvent | Reported Solubility (mg/mL) | Likely Cause |
|---|---|---|
| DMSO | 10–50 | Batch purity variations |
| DMF | 5–20 | Residual moisture in solvent |
- Resolution : Pre-dry solvents over molecular sieves. Confirm purity via Karl Fischer titration (<0.01% HO) .
Methodological Best Practices
Q. How to ensure robustness in biological assays using this compound?
- Recommendations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
